Cyproterone-13C2,d8
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Overview
Description
Cyproterone-13C2,d8 is a labeled derivative of cyproterone acetate, a synthetic steroidal anti-androgen and progestogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of cyproterone acetate. The labeling with carbon-13 and deuterium isotopes allows for precise tracking and analysis in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyproterone-13C2,d8 involves the incorporation of carbon-13 and deuterium isotopes into the cyproterone acetate molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The key steps include:
Preparation of Labeled Precursors: Carbon-13 and deuterium-labeled reagents are synthesized or purchased from specialized suppliers.
Formation of Cyproterone Core: The labeled precursors are used in the synthesis of the cyproterone core structure through a series of organic reactions, including halogenation, cyclization, and esterification.
Final Labeling and Purification: The labeled cyproterone core is further reacted to introduce the acetate group, followed by purification using chromatographic techniques to obtain the final product with high isotopic purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Precursors: Large-scale synthesis or procurement of carbon-13 and deuterium-labeled reagents.
Optimization of Reaction Conditions: Scaling up the chemical reactions while optimizing conditions to ensure high yield and purity.
Purification and Quality Control: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Cyproterone-13C2,d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated and halogenated derivatives of this compound, which are useful for studying the metabolic pathways and biological activity of the compound .
Scientific Research Applications
Cyproterone-13C2,d8 has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of cyproterone acetate in biological systems.
Metabolic Pathways: Helps in identifying and quantifying metabolites in various tissues and fluids.
Drug Development: Assists in the development of new anti-androgenic drugs by providing insights into the mechanism of action and metabolic stability.
Biological Studies: Used in research related to hormone regulation, cancer treatment, and endocrine disorders
Mechanism of Action
Cyproterone-13C2,d8 exerts its effects by blocking androgen receptors, preventing androgens like testosterone and dihydrotestosterone from binding to these receptors. This action reduces the androgenic stimulation of target tissues, leading to decreased androgenic effects. Additionally, it exerts a negative feedback on the hypothalamic-pituitary axis, reducing the secretion of luteinizing hormone and subsequently lowering testosterone levels .
Comparison with Similar Compounds
Similar Compounds
Flutamide: Another anti-androgen used in the treatment of prostate cancer.
Bicalutamide: A non-steroidal anti-androgen with similar applications.
Spironolactone: A potassium-sparing diuretic with anti-androgenic properties.
Uniqueness
Cyproterone-13C2,d8 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This feature distinguishes it from other anti-androgens that lack such labeling, making it a valuable tool in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C22H27ClO3 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(1S,2S,3S,5R,11R,12S,15R,16S)-9-chloro-5,7-dideuterio-15-hydroxy-16-methyl-15-(2,2,2-trideuterioacetyl)-2-(trideuteriomethyl)pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |
InChI |
InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12-,13+,14-,15-,16-,20-,21-,22-/m0/s1/i1+1D3,3D3,10D,11+1,13D |
InChI Key |
DUSHUSLJJMDGTE-ZLFWVOMUSA-N |
Isomeric SMILES |
[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2([C@H]5C[C@]5(C1=O)[2H])C([2H])([2H])[2H])C)([13C](=O)[13C]([2H])([2H])[2H])O)Cl |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O |
Origin of Product |
United States |
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